molecular formula C12H13FO2 B3849396 (2-Fluorophenyl) hex-5-enoate

(2-Fluorophenyl) hex-5-enoate

Cat. No.: B3849396
M. Wt: 208.23 g/mol
InChI Key: HBVADNCOHLWGHR-UHFFFAOYSA-N
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Description

(2-Fluorophenyl) hex-5-enoate is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hex-5-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl) hex-5-enoate typically involves the esterification of 2-fluorophenol with hex-5-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl) hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hex-5-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) for aromatic substitution.

Major Products:

    Epoxides and diols: from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted phenyl derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

(2-Fluorophenyl) hex-5-enoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl) hex-5-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

  • (2-Chlorophenyl) hex-5-enoate
  • (2-Bromophenyl) hex-5-enoate
  • (2-Iodophenyl) hex-5-enoate

Comparison: (2-Fluorophenyl) hex-5-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-fluorophenyl) hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-3-4-9-12(14)15-11-8-6-5-7-10(11)13/h2,5-8H,1,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVADNCOHLWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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